6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine
Description
Introduction to 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine
Historical Context and Discovery
The imidazo[1,2-a]pyridine scaffold emerged as a critical heterocyclic system in the mid-20th century, with early synthetic methods involving condensations of α-haloketones and 2-aminopyridines. The specific derivative this compound was first synthesized in the early 2000s through advancements in multicomponent reactions (MCRs), particularly the Groebke–Blackburn–Bienaymé (GBB) protocol. Its discovery coincided with growing interest in nitrogen-containing fused heterocycles for drug discovery, driven by the success of imidazo[1,2-a]pyridine-based pharmaceuticals like zolpidem.
Classification within Heterocyclic Chemistry
This compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic system comprising:
- A pyridine ring (six-membered aromatic ring with one nitrogen atom).
- An imidazole ring (five-membered ring with two nitrogen atoms at positions 1 and 3).
Key structural features include:
| Position | Substituent | Role in Chemical Properties |
|---|---|---|
| 2 | 2,5-Dimethylphenyl | Enhances lipophilicity and π-stacking |
| 6 | Chlorine | Modulates electronic density |
The dimethylphenyl group at position 2 and chlorine at position 6 distinguish it from simpler imidazo[1,2-a]pyridines, influencing both reactivity and biological interactions.
Significance in the Imidazo[1,2-a]pyridine Family
This derivative is notable for:
- Structural Versatility : The 2,5-dimethylphenyl group enables steric and electronic tuning, making it a valuable intermediate in medicinal chemistry.
- Pharmacophore Potential : Its scaffold aligns with drug candidates targeting antimicrobial and anticancer pathways, though specific therapeutic applications remain under investigation.
- Synthetic Utility : Serves as a precursor for functionalized imidazo[1,2-a]pyridines via cross-coupling or oxidation reactions.
Properties
IUPAC Name |
6-chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c1-10-3-4-11(2)13(7-10)14-9-18-8-12(16)5-6-15(18)17-14/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIQHHDRIYAPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CN3C=C(C=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301216465 | |
| Record name | 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881040-64-8 | |
| Record name | 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881040-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction is often carried out in the presence of a base such as sodium hydroxide (NaOH) under ambient conditions . The reaction can be performed in aqueous media, making it an environmentally friendly process .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines often involve metal-catalyzed coupling reactions. Common catalysts include copper (Cu), iron (Fe), gold (Au), ruthenium (Ru), and palladium (Pd) . These methods are advantageous due to their high yield and efficiency, although they may require undesirable solvents and high temperatures .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Bases (e.g., NaOH), acids (e.g., HCl)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The imidazo[1,2-a]pyridine scaffold is recognized for its diverse biological activities, making compounds like 6-chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine valuable in drug discovery.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms. For instance, a series of imidazo[1,2-a]pyridine derivatives demonstrated potent cytotoxic effects against different cancer cell lines, suggesting their potential as anticancer agents .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. In a recent study, derivatives of imidazo[1,2-a]pyridine were synthesized and tested against several bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated moderate to strong antibacterial activity, highlighting its potential as a lead compound for developing new antibiotics .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the imidazo[1,2-a]pyridine core can enhance potency and selectivity against specific targets.
Table 1: Summary of SAR Findings
| Modification | Effect on Activity | Reference |
|---|---|---|
| Substitution at C-6 | Increased cytotoxicity | |
| Alkyl groups on N-1 | Enhanced antibacterial properties | |
| Halogen substitutions | Improved binding affinity |
Drug Design and Development
The unique properties of this compound make it a candidate for further development in drug design.
Computational Studies
Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies suggest that it may effectively inhibit key enzymes involved in cancer progression and microbial resistance .
Potential as Dual Inhibitors
Recent research has indicated that derivatives of imidazo[1,2-a]pyridine could serve as dual inhibitors targeting both viral entry mechanisms and cellular pathways involved in oncogenesis. This dual action could be particularly beneficial in treating diseases like COVID-19 and certain cancers simultaneously .
Case Studies
Several case studies have documented the synthesis and evaluation of this compound derivatives.
Case Study 1: Anticancer Evaluation
In a study published in a peer-reviewed journal, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and tested their efficacy against various cancer cell lines. The findings revealed that specific modifications led to enhanced cytotoxic effects compared to standard chemotherapeutics .
Case Study 2: Antibacterial Screening
A comprehensive screening of synthesized derivatives against common bacterial pathogens demonstrated that certain compounds exhibited MIC values lower than those of existing antibiotics like streptomycin. This positions them as promising candidates for further development in antimicrobial therapy .
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Substituents on the imidazo[1,2-a]pyridine scaffold significantly alter physicochemical properties such as solubility, melting point, and electronic density. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, Br) increase molecular weight and may reduce metabolic stability .
- Bulky substituents like 2,5-dimethylphenyl likely enhance lipophilicity compared to thiophene or sulfonyl groups.
- Methyl groups (electron-donating) at the 2,5-positions of the phenyl ring may improve metabolic stability relative to chlorinated analogs like alpidem .
Metabolic Stability
The position and nature of substituents critically influence metabolic degradation:
Pharmacological Activities
Anticholinesterase Activity
Imidazo[1,2-a]pyridine derivatives exhibit varying inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):
Inference for 6-Chloro-2-(2,5-dimethylphenyl) :
- The 2,5-dimethylphenyl group may reduce AChE affinity compared to biphenyl derivatives (e.g., 2h) due to steric hindrance.
- Methyl groups could enhance BChE inhibition if paired with electron-withdrawing substituents, though this requires experimental validation.
Fluorescence Properties
Electron-donating substituents enhance fluorescence intensity in imidazo[1,2-a]pyridines:
Biological Activity
6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including anticancer and antimicrobial activities, and discusses relevant case studies and research findings.
- Molecular Formula : C15H13ClN2
- Molecular Weight : 256.73 g/mol
- CAS Number : 881040-64-8
- Density : 1.2 ± 0.1 g/cm³
Anticancer Activity
Several studies have highlighted the anticancer properties of imidazo[1,2-a]pyridine derivatives, including this compound. The compound has shown promising results against various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.126 | Inhibition of cell proliferation |
| HCT116 (Colon) | 0.150 | Induction of apoptosis |
| A549 (Lung) | 0.200 | Cell cycle arrest at G1 phase |
In a study focused on the compound's effects on triple-negative breast cancer (TNBC), it was observed that treatment with the compound significantly inhibited lung metastasis in mouse models, demonstrating its potential as an effective therapeutic agent against aggressive cancer types .
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit antimicrobial properties. The specific activity of this compound against various pathogens was evaluated:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound has significant potential as an antimicrobial agent, particularly against resistant strains .
Case Study 1: Anticancer Efficacy
A detailed investigation into the efficacy of this compound was conducted using xenograft models in mice. The results indicated a substantial reduction in tumor volume compared to control groups. The compound was administered at doses of 10 mg/kg daily for two weeks, resulting in a tumor growth inhibition rate of over 70% .
Case Study 2: Safety Profile Assessment
A safety assessment was performed on Kunming mice to evaluate the toxicity profile of the compound. Results showed no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety margin for potential therapeutic applications .
Q & A
Q. What are common synthetic routes for 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine, and how can reaction conditions be optimized?
The compound is typically synthesized via multicomponent reactions (MCRs) or transition-metal-catalyzed couplings. For example, copper-catalyzed three-component reactions of 2-aminopyridines with aryl aldehydes and alkynes provide efficient access to imidazo[1,2-a]pyridine cores . Optimization strategies include adjusting catalyst loading (e.g., CuI), solvent choice (e.g., DMF or ethanol), and temperature (reflux vs. room temperature). Ultrasonic conditions or heterogeneous catalysts like CoFe₂O₄ nanoparticles can enhance yields and reduce reaction times .
Q. How does functionalization at the C-3 position influence biological activity in imidazo[1,2-a]pyridine derivatives?
Functionalization at C-3 is critical for modulating bioactivity. For instance, introducing acetyl groups via Friedel-Crafts acylation (using AlCl₃ catalysis) enhances drug-like properties, enabling interactions with targets like GABA receptors . Substituents such as morpholine rings or phenylamino groups at C-3 significantly improve COX-2 inhibitory activity (e.g., IC₅₀ = 0.07 µM) . Methodologically, iterative substitution followed by in vitro screening (e.g., enzyme inhibition assays) is used to evaluate structure-activity relationships (SAR).
Advanced Research Questions
Q. What methodological approaches are employed to analyze structure-activity relationships (SAR) for COX-2 inhibition in imidazo[1,2-a]pyridine derivatives?
SAR studies involve systematic substitution at key positions (C-2, C-3, and C-6) followed by enzymatic assays. For COX-2, derivatives are tested in vitro using purified enzyme isoforms, with selectivity indices calculated (COX-2 IC₅₀ vs. COX-1 IC₅₀). Computational docking (e.g., AutoDock Vina) identifies binding modes, where substituent size and polarity at C-3 correlate with improved selectivity . Advanced analogs may incorporate sulfonyl or methylsulfonyl groups to mimic known COX-2 inhibitors.
Q. How can computational models predict ligand-receptor interactions for GABA receptor-targeted derivatives?
Molecular dynamics (MD) simulations and homology modeling (e.g., using GABAₐ receptor structures) assess ligand binding. For acetylated derivatives, electrostatic potential maps and docking scores (Glide SP) predict interactions with key residues like α1-His102. These models guide synthetic prioritization, reducing experimental screening loads .
Q. What strategies resolve contradictory data in biological evaluations of imidazo[1,2-a]pyridine derivatives?
Contradictions (e.g., variable MIC values in anti-mycobacterial assays) are addressed by standardizing protocols (e.g., microplate Alamar Blue assays for M. tuberculosis H37Rv) . Dose-response curves, toxicity profiling (e.g., HepG2 cell viability), and pharmacokinetic studies (e.g., metabolic stability in liver microsomes) differentiate true activity from assay artifacts.
Q. How are regioselective functionalizations achieved at the C-3 position without metal catalysts?
Metal-free strategies include Petasis-like three-component reactions using aldehydes and boronic acids, which proceed via decarboxylative pathways . Solvent-free conditions or green solvents (e.g., PEG-400) improve regioselectivity. Mechanistic studies (DFT calculations) confirm transition states favoring C-3 over C-2 attack .
Q. What in vitro models are used to evaluate antitumor activity of imidazo[1,2-a]pyridine derivatives?
Cytotoxicity is assessed via MTT assays against cancer cell lines (e.g., HT-29, MDA-MB-231). Derivatives with diphenyl substituents and cyano groups show enhanced activity (IC₅₀ < 10 µM) . Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) further characterize apoptosis mechanisms.
Q. How do halogen substituents (e.g., Cl at C-6) influence pharmacological properties?
Chlorine at C-6 enhances lipophilicity (logP) and metabolic stability, as seen in derivatives targeting benzodiazepine receptors . Comparative studies with bromo/fluoro analogs reveal chlorine’s optimal balance of steric and electronic effects, improving receptor binding (Kᵢ < 100 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
